Mearnsetin

Catalog No.
S641472
CAS No.
16805-10-0
M.F
C16H12O8
M. Wt
332.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mearnsetin

CAS Number

16805-10-0

Product Name

Mearnsetin

IUPAC Name

2-(3,5-dihydroxy-4-methoxyphenyl)-3,5,7-trihydroxychromen-4-one

Molecular Formula

C16H12O8

Molecular Weight

332.26 g/mol

InChI

InChI=1S/C16H12O8/c1-23-16-9(19)2-6(3-10(16)20)15-14(22)13(21)12-8(18)4-7(17)5-11(12)24-15/h2-5,17-20,22H,1H3

InChI Key

HKEQVXVLTOSXLQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

mearnsetin

Canonical SMILES

COC1=C(C=C(C=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O

The exact mass of the compound Mearnsetin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Mearnsetin (CAS 16805-10-0), chemically identified as 4'-O-methylmyricetin, is a specialized O-methylated flavonol utilized primarily as a high-purity analytical standard and a targeted bioactive reference material. Structurally distinguished from its parent compound, myricetin, by a methoxy group at the 4'-position of the B-ring, mearnsetin exhibits an altered lipophilicity profile, distinct electron-donating properties, and a modified dipole moment [1]. In industrial and laboratory procurement, it is prioritized for its specific retention behavior in HPLC-ESI-MSn workflows and its quantified inhibitory performance against key metabolic and pigmentation enzymes. These properties make it a critical material for pharmacognosy, dermatological formulation research, and the synthesis of lipophilic flavonoid derivatives where standard unmethylated flavonoids lack the necessary membrane permeability or binding specificity.

Generic substitution of mearnsetin with unmethylated analogs like myricetin or broad-class flavonoids like quercetin frequently fails due to critical differences in molecular polarity and target binding affinities. The 4'-methoxy group in mearnsetin eliminates a key hydrogen bond donor on the B-ring, which directly alters its polarizability and lipid membrane interaction profile [1]. In analytical workflows, substituting mearnsetin with myricetin leads to co-elution errors and incorrect mass fragmentation patterns (e.g., missing the characteristic m/z 331 to 316 transition), invalidating the standardization of complex botanical extracts[2]. Furthermore, in enzymatic assays, this structural shift results in non-interchangeable IC50 values; for instance, myricetin cannot serve as a reliable predictive baseline for mearnsetin's superior anti-tyrosinase performance, making exact procurement essential for reproducible assay development [3].

In Vivo Melanogenesis Inhibition Potency

In comparative zebrafish models evaluating antimelanogenesis, mearnsetin demonstrated significantly higher potency than standard commercial benchmarks. Mearnsetin achieved an IC50 of 121.01 μM, whereas the common industry standard arbutin required an IC50 of 323.69 μM to achieve the same inhibitory effect. Furthermore, mearnsetin outperformed its unmethylated parent, myricetin, establishing the 4'-methoxy modification as critical for enhanced in vivo efficacy[1].

Evidence DimensionIn vivo antimelanogenesis IC50
Target Compound Data121.01 μM
Comparator Or BaselineArbutin (323.69 μM)
Quantified Difference2.67-fold higher inhibitory potency for mearnsetin
ConditionsZebrafish in vivo melanogenesis inhibition model

Justifies the procurement of mearnsetin over cheaper arbutin standards when developing or validating high-efficacy skin-lightening formulations.

Mushroom Tyrosinase Enzyme Inhibition

When evaluated against mushroom tyrosinase using L-DOPA as a substrate, mearnsetin exhibited superior competitive inhibition compared to structurally related flavonoids. Mearnsetin recorded an IC50 of 56.57 μg/mL (0.17 mM), strictly outperforming myricetin, gallic acid, and arbutin in the same assay conditions[1].

Evidence DimensionIn vitro tyrosinase inhibition IC50
Target Compound Data56.57 μg/mL
Comparator Or BaselineMyricetin and Arbutin (Higher IC50 values, lower rank order)
Quantified DifferenceMearnsetin ranked #1 in inhibitory efficacy among tested phytochemicals
ConditionsIn vitro mushroom tyrosinase assay using L-tyrosine/L-DOPA substrates

Provides a precise, quantified baseline for researchers selecting competitive inhibitors for tyrosinase assay development.

Alpha-Glucosidase Inhibition for Metabolic Screening

In screening panels for alpha-glucosidase inhibitors, mearnsetin and its closely related flavone analogs demonstrated strong inhibitory activity, with IC50 values ranging from 30.5 to 282.0 µM. This performance establishes mearnsetin as a highly relevant reference compound for evaluating the anti-diabetic potential of complex plant extracts, offering a distinct binding profile compared to standard non-methylated flavonoids [1].

Evidence DimensionAlpha-glucosidase inhibition IC50
Target Compound DataIC50 range of 30.5–282.0 µM
Comparator Or BaselineUnmethylated baseline flavonoids (inactive or lower potency)
Quantified DifferenceSignificant measurable inhibition of alpha-glucosidase
ConditionsIn vitro alpha-glucosidase inhibition assay

Validates the use of mearnsetin as a positive control or reference marker in metabolic enzyme screening workflows.

Mass Spectrometry Fragmentation for Analytical Standardization

For the standardization of botanical extracts, mearnsetin provides a distinct mass spectrometry signature that prevents misidentification. In HPLC-ESI-MSn (negative ion mode), mearnsetin yields a deprotonated molecular ion at m/z 331 and a characteristic base peak fragment at m/z 316. This specific fragmentation pattern allows for absolute differentiation from quercetin (m/z 301 to 179/151) and myricetin (m/z 317), ensuring accurate quantification in complex matrices [1].

Evidence DimensionMS/MS Fragmentation Pattern
Target Compound Datam/z 331 to 316 transition
Comparator Or BaselineQuercetin (m/z 301 to 179) and Myricetin (m/z 317)
Quantified DifferenceUnique 15 Da neutral loss (methyl radical) specific to the 4'-methoxy group
ConditionsHPLC-DAD-ESI/MSn in negative ion mode

Essential for procurement by QA/QC laboratories that require unambiguous markers for plant extract certification.

HPLC-MS/MS Standardization of Pharmacognostic Extracts

Direct application of the m/z 331 to 316 fragmentation data to quantify mearnsetin in Eucalyptus and Elaeocarpus species, ensuring batch-to-batch reproducibility and preventing misidentification with myricetin in commercial extract production [1].

Lead Selection for Tyrosinase-Inhibiting Dermatologicals

Utilizing mearnsetin's superior IC50 (121.01 μM in vivo) over arbutin to develop and benchmark next-generation skin-lightening or anti-melanogenesis active ingredients in dermatological formulations [2].

Reference Material for Alpha-Glucosidase Assay Development

Deploying mearnsetin as a structurally distinct, methylated positive control in high-throughput screening assays targeting metabolic syndrome pathways, specifically for alpha-glucosidase inhibition[3].

Precursor for Lipophilic Flavonoid Engineering

Leveraging the altered dipole moment and increased lipophilicity provided by the 4'-methoxy group to synthesize highly bioavailable flavonoid derivatives for cellular uptake and membrane permeability studies[4].

XLogP3

1.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

332.05321734 Da

Monoisotopic Mass

332.05321734 Da

Heavy Atom Count

24

Appearance

Yellow powder

UNII

8NQ5Q3Q5ES

Wikipedia

Mearnsetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023

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